molecular formula C12H19N3OS2 B7583807 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide

Cat. No. B7583807
M. Wt: 285.4 g/mol
InChI Key: PNMJFXUEAUTTPC-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide, also known as DMTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide inhibits the growth of fungi and bacteria by disrupting their cell membranes. 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has also been shown to inhibit the corrosion of metals by forming a protective layer on the metal surface.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, more research is needed to determine its potential toxicity in humans. 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under various conditions. However, 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide. One potential direction is the development of new antibiotics using 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide as a lead compound. Another direction is the use of 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide as a corrosion inhibitor in the oil and gas industry. Additionally, 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide could be further studied for its potential applications in environmental science, such as in the removal of heavy metals from contaminated water. Finally, more research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide and its potential toxicity in humans.
In conclusion, 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide and its applications in various fields.

Synthesis Methods

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thiomorpholine ring, followed by the introduction of a thiazole moiety and a carboxamide group. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. In environmental science, 2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide has been shown to be effective in removing heavy metals from contaminated water.

properties

IUPAC Name

2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS2/c1-9-13-6-10(18-9)7-14-11(16)15-4-5-17-12(2,3)8-15/h6H,4-5,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMJFXUEAUTTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC(=O)N2CCSC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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